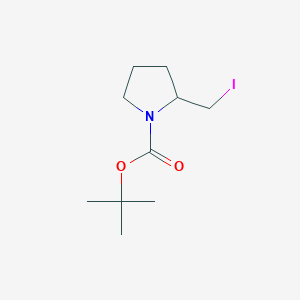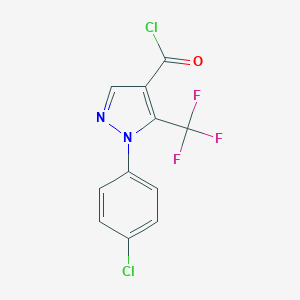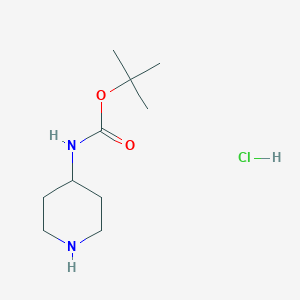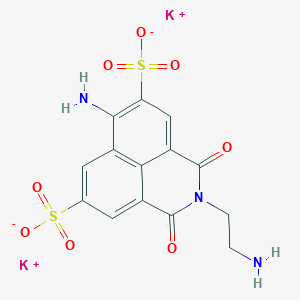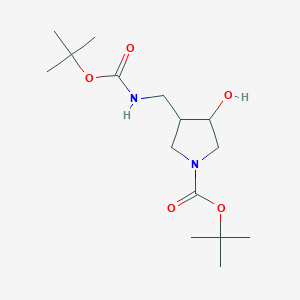
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine involves complex organic synthesis routes. Notably, asymmetric syntheses of related structures have been achieved through methods like the treatment of corresponding amines with s-BuLi/(-)-sparteine, indicating the importance of stereochemistry in these processes. The synthesis can also include steps like decarboxylation, reduction, and protection of amino groups to achieve the desired product with high enantiomeric purity (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
Computational studies on similar molecules, such as 4-(Boc-amino) pyridine, have been conducted to understand their structure and spectroscopic properties using density functional theory (DFT). These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and nonlinear optical (NLO) properties, which are crucial for understanding the molecular structure and behavior of Boc-protected amines (Vural, 2015).
Chemical Reactions and Properties
Chemical reactions involving Boc-protected pyrrolidine derivatives often include acylation, deprotonation, and ring opening, which are key steps in their synthesis. For instance, the acylation of pyrrolidine derivatives has been achieved using acid chlorides in the presence of Lewis acids, demonstrating the reactivity of these compounds toward electrophilic substitution reactions (Jones, Begley, Peterson, & Sumaria, 1990).
Aplicaciones Científicas De Investigación
1. Dual Protection of Amino Functions Involving Boc
- Summary of Application : Boc-protection plays a pivotal role in the synthesis of multifunctional targets. Primary amines can accommodate two such groups, resulting in products containing one or two Boc-groups from dual protection of amines and amides .
- Methods of Application : The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .
- Results or Outcomes : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis. It was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
2. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of Application : A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .
- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
3. Synthesis of Multifunctional Targets
- Summary of Application : Boc-protection is used in the synthesis of multifunctional targets. Primary amines can accommodate two such groups, resulting in products containing one or two Boc-groups .
- Methods of Application : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .
- Results or Outcomes : Facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen has been observed .
4. Pyrrolidine in Drug Discovery
- Summary of Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Results or Outcomes : The pyrrolidine ring contributes to the stereochemistry of the molecule and has been frequently found in many natural products and biologically active compounds .
5. Formation of Boc-Protected Amines
- Summary of Application : The formation of Boc-protected amines is a common procedure in organic chemistry. These compounds are stable towards most nucleophiles and bases .
- Methods of Application : The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases .
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCEPRNHYOLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404010 |
Source


|
| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
CAS RN |
175463-34-0 |
Source


|
| Record name | 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175463-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

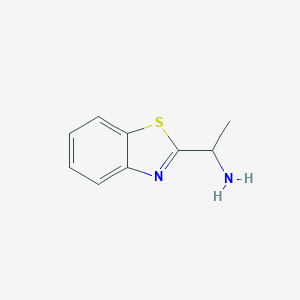

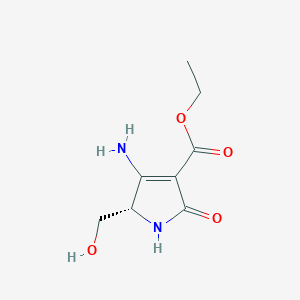

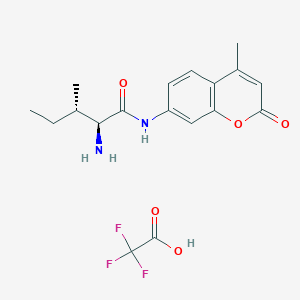

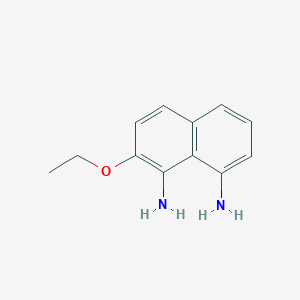
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)
